molecular formula C8H3Cl2NO2 B101854 4,5-Dichlorophthalimide CAS No. 15997-89-4

4,5-Dichlorophthalimide

Cat. No.: B101854
CAS No.: 15997-89-4
M. Wt: 216.02 g/mol
InChI Key: QJPBDGMPYPSJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichlorophthalimide, also known as 5,6-dichloro-1H-isoindole-1,3(2H)-dione, is a phthalimide derivative. It is a white crystalline solid that is stable under normal conditions. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .

Safety and Hazards

4,5-Dichlorophthalimide is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

4,5-Dichlorophthalimide is suitable as a reactant in the synthesis of 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid . It may be used in the following studies: As a reactant in the synthesis of 4,5-dichloro-1,2-benzenedicarboxamide .

Preparation Methods

4,5-Dichlorophthalimide can be synthesized from 5,6-dichloro-1,3-isobenzofurandione. The synthesis involves the reaction of 5,6-dichloro-1,3-isobenzofurandione with ammonia or an amine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

4,5-Dichlorophthalimide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of two chlorine atoms, which makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5,6-dichloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPBDGMPYPSJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290955
Record name 4,5-Dichlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15997-89-4
Record name 15997-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichlorophthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichlorophthalimide
Reactant of Route 2
4,5-Dichlorophthalimide
Reactant of Route 3
Reactant of Route 3
4,5-Dichlorophthalimide
Reactant of Route 4
4,5-Dichlorophthalimide
Reactant of Route 5
Reactant of Route 5
4,5-Dichlorophthalimide
Reactant of Route 6
4,5-Dichlorophthalimide
Customer
Q & A

Q1: What is the primary application of 4,5-dichlorophthalimide in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis, particularly as a nucleophilic partner in phosphine-catalyzed allylic substitution reactions. [, ] This approach allows for the efficient synthesis of various compounds, including N-protected β-aminophosphonic acid esters. []

Q2: How does this compound contribute to the synthesis of β-aminophosphonic acid esters?

A2: Studies have demonstrated that this compound reacts with 2-(diethylphosphonyl)-substituted allylic acetates in the presence of a phosphine catalyst. [] This reaction proceeds through a tandem SN2'-SN2' mechanism, resulting in the formation of N-protected β-aminophosphonic acid esters with high regiospecificity. [] You can find more details about this reaction in the research paper by Taylor et al. []

Q3: Can this compound be used to create chiral compounds?

A3: Yes, research indicates that using a chiral phosphine catalyst, such as (R)-Cl-MeO-BIPHEP, alongside this compound in the allylic substitution of Morita-Baylis-Hillman acetates can lead to dynamic kinetic resolution. [] This method allows for the synthesis of chiral allylic amination products from racemic starting materials. []

Q4: Beyond its role in phosphine-catalyzed reactions, what other synthetic applications does this compound have?

A4: this compound serves as a crucial precursor in synthesizing various heterocyclic compounds. One notable example is its use in preparing thianthrene-2,3,7,8-tetracarboxylic dianhydride. [] This synthesis involves reacting this compound with thiobenzamide, thioacetamide, or sodium sulfide through nucleophilic aromatic substitution. [] The resulting dianhydride is then polymerized with aromatic diamines to create thianthrene-containing polyimides. []

Q5: What are the structural characteristics of this compound?

A5: While the provided abstracts don't specify spectroscopic data, the molecular formula of this compound is C8H3Cl2NO2. The structure consists of a phthalimide core with two chlorine atoms substituted at the 4 and 5 positions of the benzene ring. You can find structural details of this compound derivatives in the study by Baldry et al. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.